molecular formula C11H15BClNO3 B13987262 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Cat. No.: B13987262
M. Wt: 255.51 g/mol
InChI Key: QJYMTHBFKYQFKK-UHFFFAOYSA-N
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Description

5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is an organic compound that features a pyridinone core substituted with a chloro group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridinone core, which can be achieved through various methods, such as the cyclization of appropriate precursors.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a borylation reaction, typically using bis(pinacolato)diboron as the boron source and a suitable catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, and alcohols; solvents such as dichloromethane or ethanol; and bases like triethylamine.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate; reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has several scientific research applications:

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its structural features can be exploited to design molecules with specific biological activities.

    Material Science: It is used in the synthesis of functional materials, such as polymers and ligands for catalysis.

    Biological Studies: The compound can be used as a probe or intermediate in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloro group and dioxaborolane moiety can participate in binding interactions, while the pyridinone core can engage in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one: Lacks the chloro group, which can affect its reactivity and binding properties.

    5-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.

    5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one: Contains a pyrimidinone core instead of a pyridinone core, which can influence its chemical and biological properties.

Uniqueness

The presence of both the chloro group and the dioxaborolane moiety in 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one makes it a unique compound with distinct reactivity and applications. The chloro group provides a site for further functionalization, while the dioxaborolane moiety enables coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H15BClNO3

Molecular Weight

255.51 g/mol

IUPAC Name

5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)7-5-9(15)14-6-8(7)13/h5-6H,1-4H3,(H,14,15)

InChI Key

QJYMTHBFKYQFKK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)NC=C2Cl

Origin of Product

United States

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